2-(Azetidin-3-yl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide (also known as Aztreonam) is a synthetic monobactam antibiotic developed in the 1980s. It is currently used to treat infections caused by gram-negative bacteria and is often used in combination with other antibiotics. Aztreonam is a bactericidal agent and works by inhibiting bacterial cell wall synthesis.
Scientific Research Applications
Antimicrobial Applications
- Research has demonstrated the synthesis of compounds related to 2-(Azetidin-3-yl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide, showcasing their potential as antimicrobial agents. For instance, the synthesis of novel azetidin-2-ones and their evaluation as antimicrobial agents highlight the role of these compounds in combating microbial infections. These synthesized compounds have been tested against various bacterial strains, showing promise in antimicrobial therapy (Ansari & Lal, 2009).
Antifungal Applications
- The creation of new pyridine derivatives, including structures akin to this compound, has been investigated for their antifungal properties. These compounds have shown efficacy against a range of fungal pathogens, indicating their potential in developing new antifungal treatments (Rajput, Sharma, And Yashovardhan, 2011).
Synthesis and Pharmacological Evaluation
- Studies have focused on the efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of this compound. These compounds were evaluated for their pharmacological activities, such as antibacterial and antifungal effects, demonstrating the compound's versatility in drug development (Mistry & Desai, 2006).
Anti-inflammatory Applications
- Research into substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino derivatives has revealed their potential as anti-inflammatory agents. This line of study indicates the compound's applicability in developing treatments for inflammation-related conditions (Bhati & Kumar, 2008).
Enzyme Inhibition
- Another significant area of application is the synthesis of substituted 3-oxo-1,2,5-thiadiazolidine 1,1-dioxides for their inhibitory activity towards enzymes like human leukocyte elastase and cathepsin G. These compounds have been identified for their efficiency in inactivating these enzymes in a time-dependent manner, showcasing potential for therapeutic use in diseases where such enzymes are implicated (Groutas, Kuang, & Venkataraman, 1994).
properties
IUPAC Name |
2-(azetidin-3-yl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S/c1-8-2-3-9(12(8,10)11)6-4-7-5-6/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARRXOVCTNOJET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(S1(=O)=O)C2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.